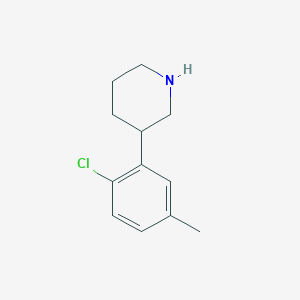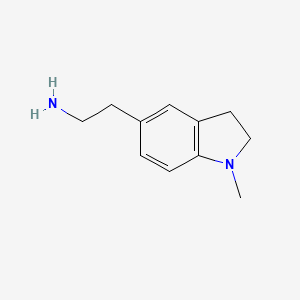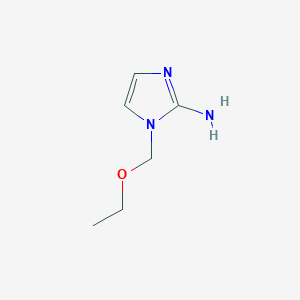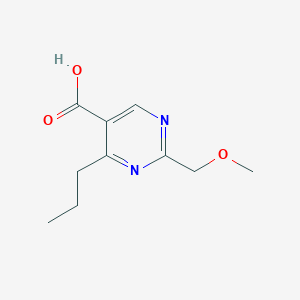![molecular formula C10H19N3O B13533061 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of isobutylamine with a suitable diketone, followed by cyclization to form the imidazo ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. These methods often focus on minimizing reaction times and maximizing the efficiency of the catalytic processes .
Chemical Reactions Analysis
Types of Reactions
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyridine: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is unique due to its specific substitution pattern and the presence of the isobutyl group.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)6-12-7-9-5-11-3-4-13(9)10(12)14/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
CBTKXNMMDXHZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2CNCCN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)









